Amide compounds, such as DMBAA, are broadly used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Recently, amide compounds have been used in drug discovery . They have been widely used in medical, industrial, biological and potential drug industries . They have shown potential for the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Amide derivatives also show anti-platelet activity . This could be a potential application of DMBAA in the medical field, particularly in the treatment of conditions related to blood clotting.
Glycine, N-[(2,4-dimethoxyphenyl)methyl]- is an organic compound characterized by its unique structure and properties. Its molecular formula is C11H15NO4, with a molecular weight of 225.24 g/mol. This compound features a glycine backbone with a 2,4-dimethoxyphenyl group attached to the nitrogen atom, which contributes to its distinct chemical behavior and potential biological activities .
The reactivity of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- can be attributed to the functional groups present in its structure. Key reactions may include:
These reactions are crucial for understanding its potential applications in synthetic chemistry and pharmaceuticals.
Synthesis of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- typically involves:
This synthetic pathway allows for the efficient production of the compound while maintaining high purity levels.
Glycine, N-[(2,4-dimethoxyphenyl)methyl]- has potential applications in various fields:
Interaction studies involving Glycine, N-[(2,4-dimethoxyphenyl)methyl]- are essential for understanding its behavior in biological systems. These studies typically focus on:
Such studies are crucial for assessing the safety and efficacy of the compound in therapeutic applications.
Glycine, N-[(2,4-dimethoxyphenyl)methyl]- shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Glycine | C2H5NO2 | Basic amino acid structure |
| Fmoc-N-(2,4-dimethoxybenzyl)-glycine | C26H25NO6 | Contains Fmoc protecting group; used in peptide synthesis |
| N-(2-methoxybenzoyl)-glycine | C11H13NO4 | Features a methoxybenzoyl group; different functional properties |
| N-(2,4-Dichlorophenyl)methylglycine | C9H9Cl2NO2 | Contains dichlorophenyl group; potential herbicidal activity |
The uniqueness of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- lies in its specific combination of functional groups that may confer distinct biological activities and reactivity profiles compared to these similar compounds.